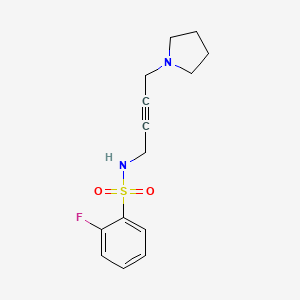

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2S/c15-13-7-1-2-8-14(13)20(18,19)16-9-3-4-10-17-11-5-6-12-17/h1-2,7-8,16H,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMVVAVEZPONKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the fluorine atom and the benzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with unique properties.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide. For instance, derivatives containing sulfonamide groups have shown promising results against various cancer cell lines. A notable study demonstrated that a related compound exhibited significant growth inhibition in human cancer cell lines, particularly in breast cancer models, indicating the potential for developing targeted cancer therapies .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Research has indicated that compounds with similar structures can inhibit the growth of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth .

Neurological Effects

Compounds featuring pyrrolidine structures have been studied for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders such as epilepsy and neurodegenerative diseases. For example, certain derivatives have been shown to modulate neurotransmitter systems effectively .

Anti-inflammatory Applications

Research has also pointed to anti-inflammatory properties associated with sulfonamide-containing compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound shares structural homology with other fluorinated sulfonamides and benzenesulfonamide derivatives, which are frequently explored in medicinal chemistry for their kinase inhibitory, antimicrobial, or anticancer properties. Below is a comparative analysis with selected analogs:

Physicochemical and Pharmacokinetic Insights

The chromenone-containing analog in exhibits higher molecular weight (589.1 g/mol) and melting point (175–178°C), suggesting reduced solubility relative to the target compound .

Bioactivity: While the target compound’s activity is unspecified, structurally related sulfonamides with pyrazolopyrimidine or chromenone moieties (e.g., Example 53 in ) are often designed to target ATP-binding pockets in kinases. The pyrrolidine-alkyne group in the target compound may confer distinct steric or electronic interactions in such binding sites .

Synthetic Accessibility: The target compound’s synthesis likely involves Sonogashira coupling or similar alkyne-functionalization strategies, paralleling methods used for the chromenone-sulfonamide analog in . However, the absence of a heteroaromatic core (e.g., pyrazolopyrimidine) may streamline its synthesis .

Research Findings and Limitations

Data Gaps and Hypotheses

- Biological Data: No explicit activity data for the target compound are available in the reviewed sources. By analogy, fluorinated sulfonamides often exhibit enhanced metabolic stability and target affinity compared to non-fluorinated counterparts, but this requires experimental validation.

Table: Hypothetical Property Comparison

| Property | Target Compound | Chromenone-Sulfonamide Analog | N-Isopropylbenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~320 (estimated) | 589.1 | ~195 (estimated) |

| Melting Point (°C) | Not reported | 175–178 | Not reported |

| LogP (Predicted) | ~2.5 | ~4.0 | ~1.8 |

| Hydrogen Bond Acceptors | 5 | 9 | 3 |

Biological Activity

2-Fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS No. 1396815-01-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:

- Preparation of Pyrrolidine Derivative : The pyrrolidine ring is synthesized through cyclization reactions.

- Fluorination : Fluorine is introduced using fluorinating agents such as Selectfluor.

- Formation of Benzenesulfonamide : The final step involves the formation of the sulfonamide group through reaction with appropriate sulfonyl chlorides.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Pyrrolidine precursors |

| 2 | Fluorination | Selectfluor |

| 3 | Sulfonamide Formation | Sulfonyl chlorides |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom and the pyrrolidine moiety enhances its binding affinity, which may lead to inhibition or modulation of biological pathways.

Case Studies

- Anticancer Activity : Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including breast and prostate cancer cells.

- Antimicrobial Properties : Research has highlighted the compound's potential antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features contribute to its effectiveness in inhibiting bacterial growth.

Applications in Research

The compound is being explored for several applications:

- Medicinal Chemistry : It serves as a pharmacophore in drug design targeting specific receptors.

- Biochemical Assays : Utilized in studies examining enzyme inhibition and receptor interactions.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Sulfonamide Formation : Coupling 2-fluorobenzenesulfonyl chloride with a propargylamine intermediate under basic conditions (e.g., using triethylamine in dichloromethane).

- Alkyne Functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution or copper-catalyzed cyclization, as seen in analogous N-(but-2-yn-1-yl)benzenesulfonamide derivatives .

- Characterization : Confirmation via -NMR (e.g., alkyne proton at δ ~2.5 ppm, pyrrolidine protons at δ ~2.7–3.1 ppm) and HRMS for molecular ion validation .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Key methods include:

- -NMR : Identifies the fluorine substituent’s deshielding effect (e.g., aromatic protons near δ 7.5–8.0 ppm) and the but-2-yn-1-yl linker (δ ~2.5–3.0 ppm) .

- -NMR : Confirms the alkyne carbons (~70–80 ppm) and sulfonamide carbonyl (~110–120 ppm).

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm) and C≡C vibrations (~2100–2260 cm) .

Basic: What preliminary biological assays are recommended for pharmacological profiling?

Initial screening often involves:

- Enzyme Inhibition Assays : Testing against kinases or sulfotransferases due to structural similarity to JAK2 inhibitors (e.g., Fedratinib analogs) .

- Cytotoxicity Studies : Using MTT assays on cancer cell lines, with doxorubicin as a positive control .

- Antimicrobial Screening : Agar dilution methods against Gram-positive/negative bacteria, referencing Schiff base sulfonamide complexes .

Advanced: How can stereochemical challenges during alkyne functionalization be addressed?

- Catalyst Selection : Nickel or cobalt catalysts (e.g., Ni(COD)) improve regioselectivity in alkyne-pyrrolidine coupling, as demonstrated in hydrocyanation studies .

- Chiral Auxiliaries : Use of enantiopure amines or ligands to control stereochemistry at the but-2-yn-1-yl-pyrrolidine junction .

Advanced: How should contradictory biological activity data across studies be resolved?

- Assay Standardization : Validate protocols using controls (e.g., Fedratinib for JAK2 inhibition) and replicate experiments .

- Purity Analysis : Employ HPLC (>95% purity) to rule out impurities affecting results .

- Structural Confirmation : Re-examine crystallographic data (e.g., SHELX-refined X-ray structures) to ensure compound integrity .

Advanced: What computational strategies predict target binding modes?

- Molecular Docking : Use AutoDock Vina with JAK2 or TRPML1 crystal structures (PDB: 4D0S) to model interactions .

- MD Simulations : Assess stability of sulfonamide-pyrrolidine conformers in lipid bilayers using GROMACS .

Advanced: How does X-ray crystallography aid in conformational analysis?

- SHELX Refinement : Resolves sulfonamide geometry (e.g., S–N bond length ~1.63 Å) and alkyne torsion angles .

- Packing Interactions : Identifies hydrogen bonds between sulfonamide oxygen and pyrrolidine NH, critical for solid-state stability .

Advanced: What methods evaluate metabolic stability in vitro?

- Liver Microsome Assays : Incubate with rat/human microsomes, monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Fluorine Substitution : Compare 2-fluoro vs. 4-fluoro analogs to optimize electronic effects on target binding .

- Pyrrolidine Modifications : Replace with piperidine or morpholine to alter steric bulk and solubility .

- Alkyne Linker Optimization : Shorten to but-1-yn-1-yl or extend to pent-2-yn-1-yl for conformational flexibility studies .

Advanced: What in vivo models are appropriate for toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.